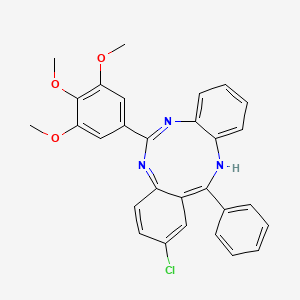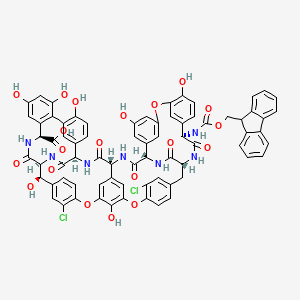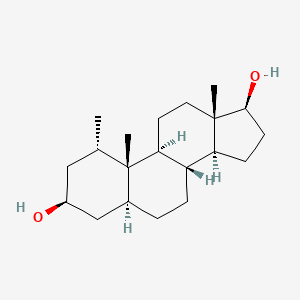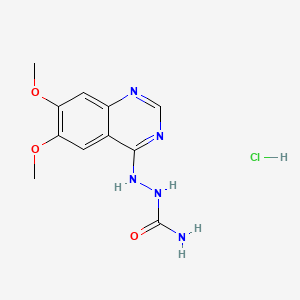
6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate typically involves the reaction of 6,7-dimethoxyquinazoline with semicarbazide hydrochloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the semicarbazido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinazoline derivatives.
Biology: The compound has been studied for its potential cytotoxic effects on cancer cells.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are essential for cell proliferation and survival . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terazosin Hydrochloride Dihydrate: This compound is used as an alpha-adrenergic blocker for the treatment of benign prostatic hyperplasia.
6,7-Dimethoxy-4(3H)-quinazolinone: A related compound with similar structural features but different biological activities.
Uniqueness
6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate is unique due to its specific semicarbazido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Propriétés
Numéro CAS |
134749-18-1 |
|---|---|
Formule moléculaire |
C11H14ClN5O3 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
[(6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride |
InChI |
InChI=1S/C11H13N5O3.ClH/c1-18-8-3-6-7(4-9(8)19-2)13-5-14-10(6)15-16-11(12)17;/h3-5H,1-2H3,(H3,12,16,17)(H,13,14,15);1H |
Clé InChI |
ORBCKUIUFKIKQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NNC(=O)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


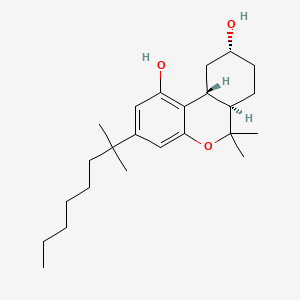
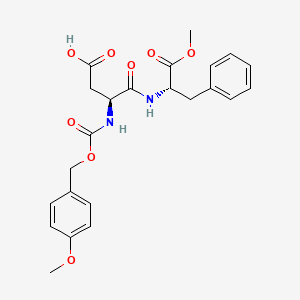
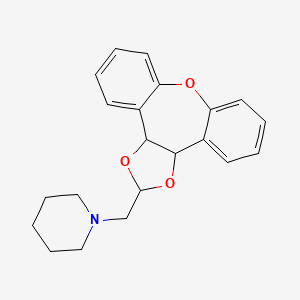

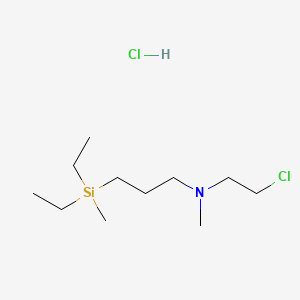
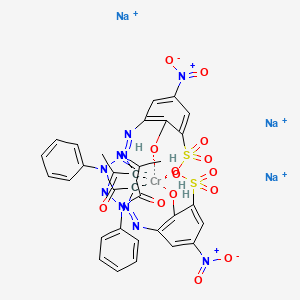
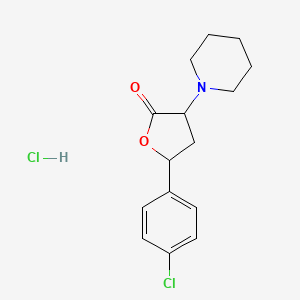
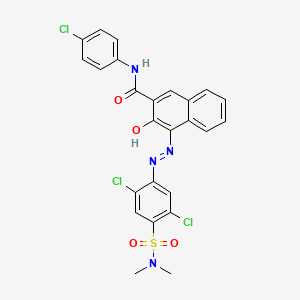
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
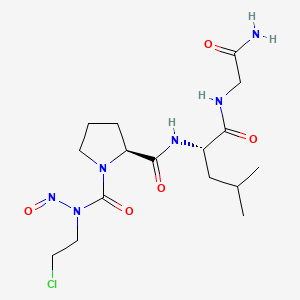
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
